[2,3'-Bipyridin]-6'(1'H)-one
Overview
Description
Synthesis Analysis
The synthesis of bipyridine derivatives typically involves palladium-catalyzed coupling reactions, as demonstrated in the synthesis of various bipyridylacetylenes from 6,6'-dibromo-2,2'-bipyridine and arylacetylenes (Butler & Soucy-Breau, 1991). These methods offer a versatile approach to access a wide range of bipyridine derivatives, including [2,3'-Bipyridin]-6'(1'H)-one, by altering the coupling components and conditions.
Molecular Structure Analysis
The molecular structure of bipyridine derivatives is characterized by the arrangement of pyridine rings and the substituents attached to them. X-ray crystallography studies provide detailed insights into the geometry, bonding, and spatial arrangement of atoms within these molecules. For instance, structures often reveal coordination to metals, hydrogen bonding, and π-π stacking interactions, contributing to their stability and reactivity (Wang et al., 2002).
Chemical Reactions and Properties
Bipyridine derivatives participate in a variety of chemical reactions, primarily serving as ligands in the formation of coordination compounds. They exhibit a strong ability to bind transition metals, forming complexes with diverse structures and properties. For example, complexes featuring bipyridine ligands can display interesting magnetic, catalytic, and luminescent properties, as seen in various coordination polymers and metal-organic frameworks (Lei et al., 2004).
Scientific Research Applications
Synthesis of Iridium(III) Cyclometalated Compounds : It is used in synthesizing Iridium(III) cyclometalated compounds, known for their luminescent properties and redox behavior. These compounds exhibit oxidation mainly centered on an orbital and luminescent from 3MLCT levels at 77 K in a rigid environment (Neve et al., 1999).
Design of Transthyretin (TTR) Fibrillogenesis Inhibitors : Iodinated 4,4′-bipyridines, which are structurally related to [2,3'-Bipyridin]-6'(1'H)-one, are proposed as novel scaffolds for designing new inhibitors of transthyretin fibrillogenesis (Dessì et al., 2020).
Model for Antitumor Drug Streptonigrin : 3-amino-6,6′-dimethyl-2,2′-bipyridine serves as a model for the central subunit of the antitumor drug streptonigrin, indicating a potential role in antitumor applications (Long et al., 1993).
Microenvironment-Sensitive Probe : BP(OH)2, related to [2,3'-Bipyridin]-6'(1'H)-one, can be used as a microenvironment-sensitive probe in binding sites and biological systems, particularly in revealing the hydrophobic interior of proteins (Abou-Zied, 2007).
Antiproliferative Effects in Tumor Cell Lines : Oxo-bridged binuclear gold(III) compounds, including those using bipyridyl ligands, exhibit stability under physiological-like conditions and show antiproliferative effects toward selected human tumor cell lines (Gabbiani et al., 2008).
Incorporation into Copper-Based Dye-Sensitized Solar Cells : Copper(I) complexes with 6,6'-disubstituted 2,2'-bipyridine ligands, related to [2,3'-Bipyridin]-6'(1'H)-one, have been prepared for use in copper-based dye-sensitized solar cells (Constable et al., 2009).
Safety And Hazards
“[2,3’-Bipyridin]-6’(1’H)-one” is classified as having acute toxicity, both oral and dermal. It is toxic if swallowed or in contact with skin. The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
5-pyridin-2-yl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWKTZWOSIVHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437133 | |
Record name | [2,3'-Bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)-1,2-dihydropyridin-2-one | |
CAS RN |
381233-78-9 | |
Record name | [2,3'-Bipyridin]-6'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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